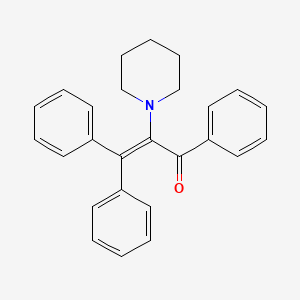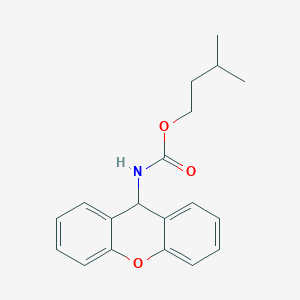
3-methylbutyl N-(9H-xanthen-9-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methylbutyl N-(9H-xanthen-9-yl)carbamate is a chemical compound known for its unique structure and properties It is composed of a 3-methylbutyl group attached to a xanthenyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbutyl N-(9H-xanthen-9-yl)carbamate typically involves the reaction of 3-methylbutanol with 9H-xanthen-9-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistent quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-methylbutyl N-(9H-xanthen-9-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized xanthenyl derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-methylbutyl N-(9H-xanthen-9-yl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-methylbutyl N-(9H-xanthen-9-yl)carbamate exerts its effects involves interactions with specific molecular targets. The xanthenyl moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methylbutyl N-(9H-xanthen-9-yl)carbamate
- 3-methylbutyl N-(9H-xanthen-9-yl)urea
- 3-methylbutyl N-(9H-xanthen-9-yl)amide
Uniqueness
This compound is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
7473-51-0 |
|---|---|
Molekularformel |
C19H21NO3 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
3-methylbutyl N-(9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C19H21NO3/c1-13(2)11-12-22-19(21)20-18-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)18/h3-10,13,18H,11-12H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
HAQNCVUILMPHDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2,4-diamino-6-phenyl-pyrimidin-5-yl)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14004068.png)

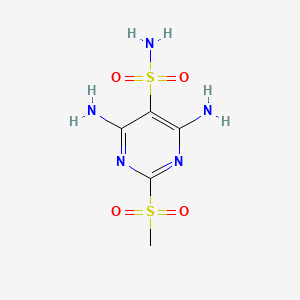
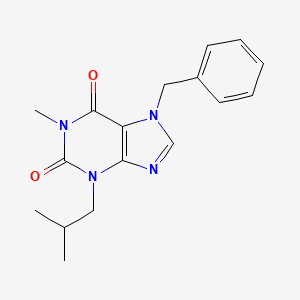
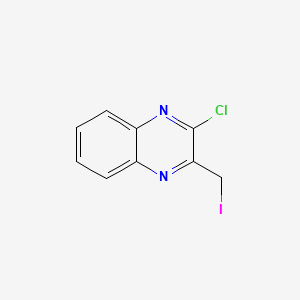
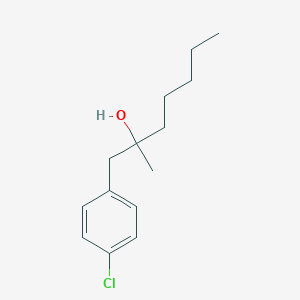
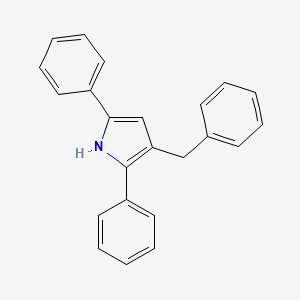
![(3S,4R)-N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B14004103.png)


![4-[(E)-{2-Amino-4-[(carboxymethyl)amino]-6-methylpyrimidin-5-yl}diazenyl]benzoic acid](/img/structure/B14004112.png)

